2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a benzamide core substituted with dichloro groups and a furan-oxadiazole moiety, which contributes to its diverse chemical properties.
Mechanism of Action
Target of Action
The compound contains a benzamide moiety, which is found in many bioactive compounds and can interact easily with biopolymers in the living system . It also contains a furan ring and an oxadiazole ring, which are common in many pharmaceuticals and could potentially interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dichlorobenzoyl chloride with furan-2-carboxylic acid hydrazide to form an intermediate hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.
Cyclization: The oxadiazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation of the furan ring can produce furanones .
Scientific Research Applications
2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its heterocyclic nature allows it to be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-[5-(thiazol-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- 2,5-dichloro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- 2,5-dichloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Uniqueness
Compared to these similar compounds, 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibits unique properties due to the presence of the furan ring. This contributes to its distinct electronic and steric characteristics, enhancing its potential as a versatile compound in various applications .
Properties
IUPAC Name |
2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O3/c14-7-3-4-9(15)8(6-7)11(19)16-13-18-17-12(21-13)10-2-1-5-20-10/h1-6H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBMDIJCOJKDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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